![molecular formula C13H16ClF2N3 B12217558 (3-fluorobenzyl){[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}amine](/img/structure/B12217558.png)
(3-fluorobenzyl){[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}amine
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Overview
Description
(3-fluorobenzyl){[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}amine is a chemical compound with a complex structure that includes both fluorobenzyl and fluoroethyl groups attached to a pyrazolyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-fluorobenzyl){[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}amine typically involves multiple steps, starting from commercially available precursors. The process often includes:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the fluoroethyl group: This step involves the alkylation of the pyrazole ring with a fluoroethyl halide in the presence of a base.
Attachment of the fluorobenzyl group: This final step is typically carried out through a nucleophilic substitution reaction where the pyrazole derivative reacts with a fluorobenzyl halide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(3-fluorobenzyl){[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Properties
The compound has been investigated for its potential as a therapeutic agent due to its structural features that allow it to interact with biological targets. Its pyrazole moiety is known for exhibiting anti-inflammatory and analgesic properties, making it a candidate for drug development aimed at treating conditions such as arthritis and other inflammatory diseases.
Case Study: P2Y12 Antagonists
Research has highlighted the potential of compounds similar to (3-fluorobenzyl){[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}amine as reversible P2Y12 antagonists, which are crucial in managing cardiovascular diseases. A high-throughput screening campaign identified novel compounds that could serve as alternatives to existing medications like clopidogrel, indicating the importance of this class of compounds in cardiovascular therapeutics .
Pesticide Development
The fluorinated structure of this compound presents opportunities for developing new agrochemicals. Its ability to inhibit specific enzymatic pathways can be exploited to create effective pesticides or herbicides that target pests while minimizing environmental impact.
Case Study: Herbicide Efficacy
In studies focusing on herbicidal activity, compounds similar to this compound have shown promising results against various weed species. Field trials indicated that these compounds could effectively reduce weed biomass without adversely affecting crop yield, showcasing their potential in sustainable agriculture .
Mechanism of Action
The mechanism of action of (3-fluorobenzyl){[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of fluorine atoms enhances its binding affinity and selectivity, making it a valuable tool in drug discovery and development.
Comparison with Similar Compounds
Similar Compounds
- (3-fluorobenzyl){[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}amine
- N-(3-fluorobenzyl)-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine
Uniqueness
(3-fluorobenzyl){[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of fluorobenzyl and fluoroethyl groups attached to the pyrazole ring enhances its stability and reactivity, making it a versatile compound for various applications.
Biological Activity
The compound (3-fluorobenzyl){[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}amine is a fluorinated pyrazole derivative that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the synthesis, biological activities, and relevant research findings associated with this compound, focusing on its anti-inflammatory, antimicrobial, and antifungal properties.
The compound's molecular structure is characterized by a complex arrangement involving a pyrazole ring and fluorinated substituents. The chemical formula is C13H16ClF2N3 with a molecular weight of 287.73 g/mol. The IUPAC name is N-[[1-(2-fluoroethyl)pyrazol-3-yl]methyl]-1-(3-fluorophenyl)methanamine; hydrochloride .
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Pyrazole Ring : This can be achieved by reacting hydrazine with 1,3-diketones under acidic conditions.
- Introduction of the Fluoroethyl Group : This step involves alkylation of the pyrazole with a fluoroethyl halide in the presence of a base.
- Attachment of the Fluorobenzyl Group : The final step usually involves a nucleophilic substitution reaction where the pyrazole derivative reacts with a fluorobenzyl halide .
Anti-inflammatory Activity
Fluorinated pyrazoles have been extensively studied for their anti-inflammatory effects. Research indicates that compounds similar to this compound exhibit significant inhibition of inflammatory responses in various animal models. For instance, studies using carrageenan-induced paw edema in rats demonstrated that certain fluorinated pyrazoles possess anti-inflammatory properties comparable to standard treatments such as diclofenac sodium .
Antimicrobial Activity
The antimicrobial potential of fluorinated pyrazoles has also been documented. A study evaluated the antimicrobial efficacy of various fluorinated derivatives against several bacterial strains, revealing that these compounds exhibit notable antibacterial activity. The specific mechanisms may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Antifungal Activity
Recent investigations have highlighted the antifungal properties of fluorinated pyrazoles, including this compound. In vitro studies indicated significant antifungal activity against pathogens such as Fusarium culmorum, with inhibition rates reaching up to 46.75%. Molecular docking studies suggest that the antifungal mechanism may involve inhibition of proteinases crucial for fungal growth .
Case Studies
Several case studies have explored the biological activities of related compounds:
- Study on Anti-inflammatory Effects : A series of fluorinated pyrazole chalcones were synthesized and tested for their anti-inflammatory and analgesic activities, showing promising results in reducing inflammation and pain in rat models .
- Antimicrobial Efficacy : A comparative study assessed various fluorinated pyrazoles against bacterial strains, establishing a correlation between structural features and biological activity .
- Antifungal Mechanism : Research involving molecular docking revealed how specific interactions at the molecular level contribute to the antifungal efficacy of these compounds .
Summary Table of Biological Activities
Properties
Molecular Formula |
C13H16ClF2N3 |
---|---|
Molecular Weight |
287.73 g/mol |
IUPAC Name |
N-[[1-(2-fluoroethyl)pyrazol-3-yl]methyl]-1-(3-fluorophenyl)methanamine;hydrochloride |
InChI |
InChI=1S/C13H15F2N3.ClH/c14-5-7-18-6-4-13(17-18)10-16-9-11-2-1-3-12(15)8-11;/h1-4,6,8,16H,5,7,9-10H2;1H |
InChI Key |
SPQOSRJCVCXLHS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)CNCC2=NN(C=C2)CCF.Cl |
Origin of Product |
United States |
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